4-(Azetidin-1-yl)butan-1-amine
Overview
Description
4-(Azetidin-1-yl)butan-1-amine is a chemical compound with the molecular formula C7H16N2. It consists of a butan-1-amine backbone with an azetidine ring attached to the fourth carbon atom. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-1-yl)butan-1-amine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and efficient catalysts like copper(II) triflate can enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Azetidin-1-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions due to its ring strain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can react with the azetidine ring under mild conditions.
Major Products:
Oxidation: Formation of azetidine oxides.
Reduction: Various amine derivatives.
Substitution: Substituted azetidine compounds.
Scientific Research Applications
4-(Azetidin-1-yl)butan-1-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Azetidin-1-yl)butan-1-amine involves its interaction with molecular targets through its azetidine ring. The ring strain in azetidines makes them highly reactive, allowing them to participate in various chemical reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: 4-(Azetidin-1-yl)butan-1-amine is unique due to its four-membered azetidine ring, which provides a balance between ring strain and stability. This makes it more stable than aziridines while retaining significant reactivity, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
4-(azetidin-1-yl)butan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-4-1-2-5-9-6-3-7-9/h1-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDVJOLZCCPLAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315009 | |
Record name | 1-Azetidinebutanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256276-42-2 | |
Record name | 1-Azetidinebutanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256276-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azetidinebutanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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